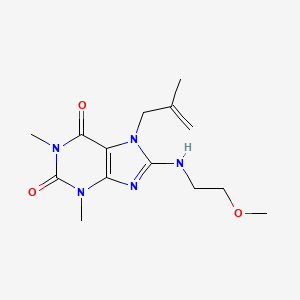

8-(2-Methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(2-Methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a useful research compound. Its molecular formula is C14H21N5O3 and its molecular weight is 307.354. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

8-(2-Methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound belonging to the purine class, characterized by its unique structure which includes a purine base modified by various functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N4O3, with a molecular weight of approximately 355.414 g/mol. Its structure features multiple nitrogen atoms and a purine backbone, which are indicative of significant biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cells in vitro.

- Anti-inflammatory Effects : The compound has been associated with the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Neuroprotective Properties : There are indications that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Adenosine Receptors : The purine structure allows it to bind to adenosine receptors, influencing numerous physiological processes including neurotransmission and immune response.

- Enzymatic Modulation : It may act as an inhibitor or modulator of specific enzymes involved in nucleotide metabolism, which can affect cell proliferation and apoptosis.

- Signal Transduction Pathways : The compound's interactions with signaling pathways such as MAPK and PI3K/Akt have been observed, indicating its potential role in regulating cell survival and growth.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antitumor | Inhibits growth in breast cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Animal Models : In a murine model of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

8-(2-methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3/c1-9(2)8-19-10-11(16-13(19)15-6-7-22-5)17(3)14(21)18(4)12(10)20/h1,6-8H2,2-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTKFIVJFWWGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1NCCOC)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.